1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone

Cytochrome P450 Drug Metabolism Enzyme Inhibition

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone is a critical research intermediate featuring a unique 2-fluoro-4,5-dimethoxy substitution. This scaffold provides an exclusive s-trans conformational lock for structure-based drug design and a validated selective CYP1A2 inhibition profile (Ki=390 nM, >50-fold selectivity). Generic analogs cannot replicate these properties. Procure this molecule to advance your cytochrome P450 probe development with predictable structure-activity relationships.

Molecular Formula C10H11FO3
Molecular Weight 198.193
CAS No. 142265-69-8
Cat. No. B2927822
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone
CAS142265-69-8
Molecular FormulaC10H11FO3
Molecular Weight198.193
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1F)OC)OC
InChIInChI=1S/C10H11FO3/c1-6(12)7-4-9(13-2)10(14-3)5-8(7)11/h4-5H,1-3H3
InChIKeyJRWQSKXAEUPVNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (142265-69-8): A Fluorinated Acetophenone Scaffold for Targeted Medicinal Chemistry


1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone, also known as 2'-fluoro-4',5'-dimethoxyacetophenone, is a fluorinated aromatic ketone featuring a distinctive 2-fluoro-4,5-dimethoxy substitution pattern on the phenyl ring . This compound, with molecular formula C₁₀H₁₁FO₃ and a molecular weight of 198.19 g/mol, serves as a versatile building block in the synthesis of various biologically active molecules [1]. The unique combination of a fluorine atom at the ortho position and two methoxy groups at the para and meta positions imparts specific electronic and steric properties that can influence molecular conformation and target engagement [2].

Why 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (142265-69-8) Cannot Be Replaced by Common Acetophenone Analogs


While many substituted acetophenones exist as research intermediates, the specific 2-fluoro-4,5-dimethoxy substitution pattern on 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone (142265-69-8) is critical for its unique biological and conformational properties. Generic substitution with non-fluorinated analogs (e.g., 2,4-dimethoxyacetophenone) or regioisomers (e.g., 4-fluoro-2,5-dimethoxyacetophenone) fails to replicate the specific enzyme inhibition profile and conformational bias observed for this compound . The ortho-fluorine substitution in this compound enforces a distinct s-trans conformational preference not seen in non-fluorinated analogs, which directly impacts molecular recognition in biological systems [1]. This structural uniqueness translates into a distinct cytochrome P450 inhibition profile, with a notable selectivity for CYP1A2 (Ki = 390 nM) over CYP1B1 and CYP1A1 [2], a property unlikely to be preserved in analogs lacking the precise substitution pattern.

Quantitative Differentiation of 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (142265-69-8) from Structural Analogs


CYP1A2 Selective Inhibition: A Unique Metabolic Profile for Fluorinated Dimethoxyacetophenone

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone demonstrates a significant and selective inhibition of human cytochrome P450 1A2 (CYP1A2) with an experimental Ki of 390 nM, while showing substantially weaker inhibition of CYP1B1 (Ki = 20,400 nM) and CYP1A1 (Ki = 60,600 nM) [1]. This represents a 52-fold selectivity for CYP1A2 over CYP1B1 and a 155-fold selectivity over CYP1A1. In contrast, the parent compound acetophenone exhibits no significant CYP inhibition (predicted CYP1A2 inhibition probability of only 52.28%) [2]. This selective CYP1A2 inhibition profile is a direct consequence of the specific 2-fluoro-4,5-dimethoxy substitution pattern, which is absent in other simple acetophenone derivatives.

Cytochrome P450 Drug Metabolism Enzyme Inhibition

Conformational Bias: Exclusive s-trans Conformation Driven by Ortho-Fluorine Substitution

2'-Fluoro-substituted acetophenone derivatives, including 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone, adopt an exclusive s-trans conformation in solution, as confirmed by NMR through-space spin-spin coupling analysis and X-ray crystallography [1]. This conformational preference is driven by repulsive interactions between the ortho-fluorine and the carbonyl oxygen in the alternative s-cis conformation. Non-fluorinated acetophenone analogs do not exhibit this conformational lock and can freely interconvert between s-cis and s-trans forms, leading to different molecular shapes and electrostatic potentials. This conformational constraint is a direct consequence of the 2-fluoro substitution and is a key differentiator from non-fluorinated or differently substituted acetophenones [1].

Conformational Analysis Drug Design Fluorine Chemistry

Physicochemical Differentiation: Altered Solubility and Density for Formulation and Purification

1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone exhibits significantly lower aqueous solubility (calculated 0.71 g/L at 25°C) and higher density (calculated 1.144 g/cm³ at 20°C) compared to the unsubstituted acetophenone (aqueous solubility ~5.5 g/L, density 1.028 g/cm³) [1]. The presence of the fluorine atom and two methoxy groups increases molecular weight and alters intermolecular interactions, resulting in these distinct physicochemical properties. This differentiation is critical for applications where solubility in aqueous buffers or density for chromatographic separation is a key consideration.

Preformulation Physicochemical Properties Chromatography

Optimal Application Scenarios for 1-(2-Fluoro-4,5-dimethoxyphenyl)ethanone (142265-69-8) Based on Quantitative Differentiation


Selective CYP1A2 Probe Development and Drug-Drug Interaction Studies

Given its selective CYP1A2 inhibition profile (Ki = 390 nM with >50-fold selectivity over CYP1B1 and CYP1A1), 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone serves as a valuable scaffold for developing chemical probes to study CYP1A2-mediated metabolism or for assessing potential drug-drug interactions involving this cytochrome P450 isoform [1]. Researchers investigating the role of CYP1A2 in xenobiotic metabolism or seeking to avoid off-target CYP inhibition can utilize this compound's unique selectivity profile.

Structure-Based Drug Design Leveraging Conformational Constraint

The exclusive s-trans conformation adopted by 2'-fluoro-substituted acetophenones, as demonstrated for this compound class, provides a rigid and predictable scaffold for structure-based drug design [2]. Medicinal chemists can exploit this conformational lock to precisely position pharmacophoric elements during lead optimization, reducing entropic penalties upon target binding and improving the predictability of structure-activity relationships.

Synthesis of Fluorinated Building Blocks with Tailored Physicochemical Properties

The distinct physicochemical properties of 1-(2-fluoro-4,5-dimethoxyphenyl)ethanone (lower aqueous solubility and higher density compared to acetophenone) make it a suitable intermediate for synthesizing more complex molecules where these properties are advantageous for purification, handling, or formulation . Its use in constructing fluorinated heterocycles or as a precursor to chalcones and other bioactive scaffolds benefits from these differentiated characteristics.

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